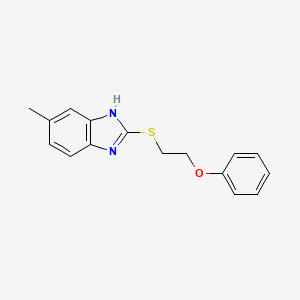

Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- (BMPE) is a heterocyclic compound that belongs to the benzimidazole family, characterized by the presence of an imidazole ring fused to a benzene ring. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

Benzimidazole is produced by condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . It can be used as a key precursor to synthesize substituted benzimidazo [1,2- a ]quinolones .Molecular Structure Analysis

Benzimidazole is a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .Chemical Reactions Analysis

Benzimidazole is a base: C 6 H 4 N(NH)CH + H + → [C 6 H 4 (NH) 2 CH] +. It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

2-Methylbenzimidazole is a light beige to brown crystalline powder. It is soluble in alcohol, ether, hot water and sodium hydroxide solution, insoluble in benzene .Wissenschaftliche Forschungsanwendungen

DNA Topoisomerase Inhibitors

Benzimidazole derivatives have been identified as potent inhibitors of mammalian DNA topoisomerase I, an enzyme critical for DNA replication and transcription. The study by Alpan et al. (2007) synthesized and evaluated three 1H-benzimidazole derivatives, including a compound with a methyl substitution, demonstrating significant inhibition of topoisomerase I activity. This finding suggests potential applications in cancer therapy, where the inhibition of DNA topoisomerase I can disrupt the proliferation of cancer cells (Alpan, Gunes, & Topçu, 2007).

Antimicrobial Activity

Benzimidazole derivatives also exhibit antimicrobial properties. Salahuddin et al. (2017) synthesized a series of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and assessed their antimicrobial efficacy against various bacterial and fungal strains. The study found that some derivatives showed significant activity against Escherichia coli and Staphylococcus aureus, as well as against Candida albicans and Aspergillus flavus, highlighting their potential as antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Interaction with Biological Molecules

The interaction of benzimidazole derivatives with biological molecules extends to their binding to oxidised cytochromes P-450, affecting mixed-function oxidases involved in drug metabolism. Murray and Ryan (1983) found that benzimidazole derivatives containing additional aromatic groupings were effective inhibitors of hepatic microsomal enzymes, indicating a potential role in modulating drug metabolism and interactions (Murray & Ryan, 1983).

Antitumor and Antiviral Agents

Benzimidazole derivatives have also been explored for their antitumor and antiviral properties. Abdel-Mohsen et al. (2010) synthesized a series of benzimidazole-pyrimidine conjugates and evaluated their cytotoxic activity against various cancer cell lines, revealing marked potency compared with known anticancer drugs. This research underscores the potential of benzimidazole derivatives in developing new antitumor treatments (Abdel-Mohsen, Ragab, Ramla, & El Diwani, 2010). Additionally, Hwu et al. (2008) demonstrated the efficacy of benzimidazole-coumarin conjugates against the hepatitis C virus, suggesting applications in antiviral therapy (Hwu, Singha, Hong, Chang, Das, Vliegen, De Clercq, & Neyts, 2008).

Wirkmechanismus

Target of Action

The primary targets of benzimidazole derivatives are often associated with anticancer activities Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

The mode of action of benzimidazole derivatives is diverse and depends on the substitution pattern around the nucleus . The compound “Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)-” contains a phenoxyethylthio substitution at the 2-position, which may influence its mode of action.

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways due to their wide range of biological activities

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound and its substitutions

Result of Action

The molecular and cellular effects of benzimidazole derivatives can be diverse, given their wide range of biological activities

Action Environment

Environmental factors can influence the action, efficacy, and stability of benzimidazole derivatives . .

Zukünftige Richtungen

2-Methylbenzimidazole can be used as a key precursor to synthesize substituted benzimidazo [1,2- a ]quinolones . It can also be used in the synthesis of reversible solid-to-liquid phase transition coordination polymer crystals . This opens up new avenues for research and development in the field of medicinal chemistry.

Eigenschaften

IUPAC Name |

6-methyl-2-(2-phenoxyethylsulfanyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-12-7-8-14-15(11-12)18-16(17-14)20-10-9-19-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHVMZFRAYVPED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2917395.png)

![5-(3,5-Dichlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole](/img/structure/B2917396.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2917397.png)

![N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine](/img/structure/B2917398.png)

![2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2917407.png)

![4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2917409.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2917413.png)